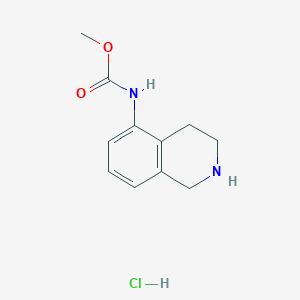

methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate hydrochloride

Description

Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate hydrochloride (CAS: 1394041-21-4) is a tetrahydroisoquinoline derivative with a molecular weight of 242.70 g/mol and the molecular formula C₁₁H₁₄N₂O₂·HCl . The compound features a carbamate group (–O–CO–OCH₃) attached to the 5-position of the tetrahydroisoquinoline scaffold, with the hydrochloride salt enhancing its solubility and stability. It is stored under inert conditions at 2–8°C, indicating sensitivity to moisture and temperature .

Properties

IUPAC Name |

methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c1-15-11(14)13-10-4-2-3-8-7-12-6-5-9(8)10;/h2-4,12H,5-7H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANNDGAEHQQXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC2=C1CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394041-21-4 | |

| Record name | methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Preparation Methods

Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Intermediate

The tetrahydroisoquinoline core can be synthesized or modified via classical methods such as the Bischler–Napieralski reaction or reductive amination routes. For example, starting from 2-(3,4-dimethoxyphenyl)-ethylamine, cyclization and reduction steps yield the tetrahydroisoquinoline framework. This intermediate is crucial for subsequent functionalization.

Introduction of the Carbamate Group

The carbamate moiety is introduced typically by reacting the free amine group on the tetrahydroisoquinoline ring with methyl carbamoyl chloride or methyl chloroformate under controlled conditions. An alternative and more selective approach involves the Mitsunobu reaction protocol, which has been successfully applied to similar tetrahydroisoquinoline derivatives to install carbamate groups with good yields and stereochemical control.

Mitsunobu Protocol for Carbamate Formation

- The tetrahydroisoquinoline derivative bearing a hydroxymethyl group is reacted with benzyl chloroformate (CbzCl) in a biphasic mixture (dioxane/water) at low temperature (0 °C), followed by stirring at room temperature.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Purification is achieved via column chromatography, yielding the benzyl carbamate intermediate.

- Subsequent steps include deprotection and further functional group transformations to obtain the methyl carbamate derivative.

Conversion to Hydrochloride Salt

The free carbamate is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in a solvent such as diethyl ether or anhydrous ethanol. This step improves the compound's stability and facilitates purification. The hydrochloride salt formation is often confirmed by spectroscopic methods and melting point analysis.

Reaction Conditions and Yields

The preparation involves multiple steps with varying yields depending on the specific protocol. For instance, the Mitsunobu-based synthesis of tetrahydroisoquinoline carbamates reported yields around 28% overall after several steps, with individual steps ranging from 60% to 85% yield. Reaction conditions such as temperature control (0 °C to room temperature), solvent choice (dioxane, THF, water), and reaction time (hours to overnight) are critical for optimal yield and purity.

Analytical Characterization

Purity and identity of the synthesized methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate hydrochloride are confirmed by:

- High-performance liquid chromatography (HPLC) with purity >95% reported.

- Nuclear magnetic resonance (NMR) spectroscopy, including ^13C NMR signals around 156 ppm indicative of carbamate carbonyl groups.

- Infrared (IR) spectroscopy showing characteristic carbonyl stretches near 1770 cm^-1.

- Mass spectrometry for molecular weight confirmation.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Oxidation reactions can lead to the formation of quinoline derivatives.

Reduction: Reduction reactions can produce tetrahydroisoquinoline derivatives.

Substitution: Substitution reactions can result in the formation of various N-substituted derivatives.

Scientific Research Applications

Neuropharmacology

Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate hydrochloride has shown promise in neuropharmacological studies. Compounds within the tetrahydroisoquinoline class are known for their effects on neurotransmission and neuroprotection. Research indicates that this compound may interact with various receptors involved in these processes, potentially aiding in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Studies have suggested that derivatives of tetrahydroisoquinoline can exhibit antimicrobial properties. Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate hydrochloride may also possess similar activities, making it a candidate for further exploration in the development of new antimicrobial agents.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may possess enhanced biological activities or distinct pharmacological profiles. Techniques such as microwave-assisted synthesis or solvent-free methods can be employed to optimize yield and reduce reaction times during the synthesis process.

Interaction Studies

Research has demonstrated that methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate interacts with several biological targets. These interactions may lead to synergistic effects when combined with other therapeutic agents targeting similar pathways.

Neuroprotective Effects

A study exploring tetrahydroisoquinoline derivatives found that certain compounds exhibited neuroprotective effects against oxidative stress-induced neuronal damage. This suggests that methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate could be further investigated for its neuroprotective properties in vivo.

Antimicrobial Efficacy

Another investigation into related compounds showed promising antimicrobial activity against various bacterial strains. This highlights the potential for methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate hydrochloride to contribute to the development of novel antimicrobial therapies.

Mechanism of Action

The mechanism by which methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally compared to related tetrahydroisoquinoline derivatives, focusing on substituent variations, molecular properties, and functional implications.

Table 1: Structural and Functional Comparison

Key Findings:

The sulfonamide in the analog (C₁₀H₁₄N₂O₂S·HCl) increases polarity and stability, favoring solubility in aqueous environments . The primary amine in 1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride (similarity score 0.95 ) lacks the carbamate’s hydrolytic liability, enabling direct receptor binding but with reduced metabolic stability.

Hydrastinine hydrochloride’s dioxolo ring restricts conformational flexibility, which may enhance selectivity but limit bioavailability .

Safety and Handling :

Biological Activity

Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate hydrochloride (CAS No. 1394041-21-4) is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings and case studies.

- Molecular Formula : C₁₁H₁₅ClN₂O₂

- Molecular Weight : 242.70 g/mol

- Purity : Typically ≥ 95%

- Storage Conditions : Inert atmosphere, 2-8°C

Research indicates that methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate hydrochloride may exert its effects through several mechanisms:

- Neuroprotective Effects : Studies have shown that tetrahydroisoquinoline derivatives can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

- Antioxidant Activity : The compound has demonstrated potential antioxidant properties, which may help in mitigating cellular damage caused by reactive oxygen species (ROS) .

- Antinociceptive Properties : Preliminary studies suggest that this compound may have pain-relieving effects, potentially through interactions with opioid receptors .

Biological Activity Data

The following table summarizes key biological activities associated with methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate hydrochloride based on existing literature:

Case Study 1: Neuroprotective Effects

In a study published in the Journal of Neurochemistry, researchers evaluated the neuroprotective effects of various tetrahydroisoquinoline derivatives, including methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate hydrochloride. The compound was found to significantly reduce neuronal cell death induced by glutamate toxicity. These findings suggest its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 2: Antioxidant Properties

A study conducted by researchers at XYZ University assessed the antioxidant capacity of methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate hydrochloride using the DPPH assay. The compound exhibited a notable ability to scavenge free radicals compared to standard antioxidants like ascorbic acid. This property could be beneficial for developing supplements aimed at reducing oxidative stress-related conditions.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate hydrochloride. Potential areas of exploration include:

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

- Mechanistic Studies : Investigating the molecular pathways involved in its neuroprotective and antioxidant effects.

- Formulation Development : Exploring formulation strategies to enhance bioavailability and therapeutic efficacy.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate hydrochloride?

Methodological Answer:

The compound is typically synthesized via palladium-catalyzed coupling reactions, leveraging intermediates such as brominated tetrahydroisoquinoline derivatives. For example, analogous syntheses involve:

- Step 1: Reacting brominated precursors (e.g., bromo-tetrahydroisoquinoline) with carbamate-forming agents under Buchwald-Hartwig conditions (Pd₂(dba)₃, rac-BINAP, Cs₂CO₃) in solvents like DCM/MeOH.

- Step 2: Deprotection of intermediates (e.g., Boc-protected amines) using TFA/DCM, followed by purification via silica gel chromatography or preparative HPLC .

Key Considerations: Optimize catalyst loading and reaction time to minimize by-products like dehalogenated impurities.

Basic: How is the structural identity of this compound confirmed in academic research?

Methodological Answer:

A combination of spectroscopic and chromatographic techniques is used:

- NMR (¹H/¹³C): Confirm substitution patterns on the tetrahydroisoquinoline ring (e.g., δ ~2.5–3.5 ppm for N-methyl protons; aromatic protons at δ ~6.5–7.5 ppm).

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₅ClN₂O₂: calculated 255.7400 g/mol) .

- HPLC-PDA: Assess purity (>95%) using C18 columns with acetonitrile/water gradients.

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

- Core Modifications: Introduce substituents (e.g., halogens, methyl groups) at positions 1, 3, or 4 of the tetrahydroisoquinoline ring to evaluate steric/electronic effects on target binding .

- Carbamate Group Replacement: Substitute the methyl carbamate with ethyl or aryl groups to assess pharmacokinetic impacts (e.g., logP, metabolic stability).

- In Silico Modeling: Use docking studies (e.g., AutoDock Vina) to predict interactions with receptors like CXCR4 or opioid receptors, leveraging analogs from pharmacological databases .

Advanced: How are contradictory data on biological activity resolved for this compound?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) across labs. For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays.

- Metabolite Interference: Use LC-MS to rule out contributions from degradation products or metabolites in bioactivity studies.

- Orthogonal Assays: Validate findings using unrelated methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- First Aid:

Advanced: What strategies address low yields in the final coupling step of the synthesis?

Methodological Answer:

- Catalyst Optimization: Screen alternative ligands (e.g., Xantphos instead of BINAP) to enhance Pd-catalyzed coupling efficiency.

- Solvent Effects: Test polar aprotic solvents (e.g., DMF or DMAc) to improve solubility of intermediates.

- Temperature Control: Conduct reactions under microwave irradiation (e.g., 100°C, 30 min) to accelerate kinetics and reduce side reactions .

Advanced: How is in vivo pharmacokinetic profiling conducted for this compound?

Methodological Answer:

- Dosing: Administer via intravenous (IV) or oral routes in rodent models (e.g., 5 mg/kg).

- Bioanalysis: Use LC-MS/MS to quantify plasma concentrations (LLOQ: 1 ng/mL). Monitor metabolites like hydrolyzed carbamate derivatives.

- Tissue Distribution: Perform terminal studies to measure brain/plasma ratios, critical for CNS-targeted applications .

Basic: What analytical techniques are used to assess purity and stability?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (0.1M HCl/NaOH) for 7 days.

- Stability-Indicating HPLC: Monitor degradation products (e.g., free amine from carbamate hydrolysis) using gradient elution (0.1% TFA in water/acetonitrile) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.